4-ethoxy-N,N-dimethylbenzenecarbothioamide

Description

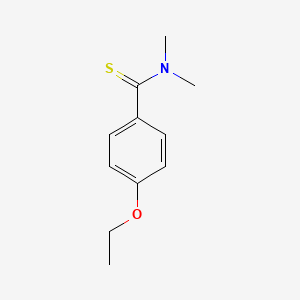

4-Ethoxy-N,N-dimethylbenzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a dimethylated thiocarboxamide (-C(S)N(CH₃)₂) group. Its molecular formula is C₁₁H₁₆N₂OS, with a molecular weight of 224.32 g/mol.

The compound’s structural features align with pharmaceutical intermediates, such as vardenafil impurity 17 (CAS: 1009013-42-6), highlighting its relevance in drug development .

Properties

IUPAC Name |

4-ethoxy-N,N-dimethylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-4-13-10-7-5-9(6-8-10)11(14)12(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHNKQUALGWLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=S)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358399 | |

| Record name | 4-ethoxy-N,N-dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693255-37-7 | |

| Record name | 4-ethoxy-N,N-dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 4-ethoxy-N,N-dimethylbenzenecarbothioamide typically begins with 4-ethoxybenzenecarbothioamide.

Reaction with Dimethylamine: The 4-ethoxybenzenecarbothioamide is reacted with dimethylamine under controlled conditions to introduce the N,N-dimethyl groups.

Catalysts and Solvents: Common catalysts and solvents used in this reaction include hydrochloric acid and ethanol, respectively. The reaction is usually carried out at room temperature to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems for monitoring reaction conditions and product quality is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-ethoxy-N,N-dimethylbenzenecarbothioamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions include sulfoxides and sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

Substitution: Various halogenating agents or nucleophiles; reaction conditions vary depending on the desired substitution.

Scientific Research Applications

Chemistry: 4-ethoxy-N,N-dimethylbenzenecarbothioamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: Although not widely used in medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-dimethylbenzenecarbothioamide involves its interaction with specific molecular targets. The ethoxy and dimethyl groups play a crucial role in determining its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-ethoxy-N,N-dimethylbenzenecarbothioamide with structurally related compounds, emphasizing substituent variations and their implications:

Key Comparative Insights

- N,N-Dimethyl vs. Diethyl Groups: Dimethyl substitution reduces steric bulk compared to diethyl derivatives (e.g., ), favoring interactions with compact binding pockets in enzymes or receptors .

- Biological Relevance: Thiosemicarbazides () exhibit anion-binding capabilities due to their planar structures, whereas benzenecarbothioamide derivatives like the target compound are more likely to act as enzyme inhibitors or receptor ligands .

- Synthetic Accessibility: Thioamides with dimethylamino groups (e.g., ) are typically synthesized via nucleophilic addition to isothiocyanates, while methoxy analogues () often employ SN2 reactions with thiols .

Biological Activity

4-Ethoxy-N,N-dimethylbenzenecarbothioamide, a compound with the CAS number 693255-37-7, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thioamide functional group, which is known to influence its biological activity. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 225.34 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with dimethylamine in the presence of a suitable base. This process can be optimized for yield and purity through methods such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing thioamide groups exhibit notable antimicrobial activity. A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial properties.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thioamide group may interact with active sites on enzymes, inhibiting their function and disrupting metabolic pathways.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator at certain receptor sites, influencing cellular signaling pathways related to growth and apoptosis.

Case Study 1: Antibacterial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various thioamide derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new antibiotics against resistant strains.

Case Study 2: Anticancer Research

In another investigation featured in Cancer Research, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.